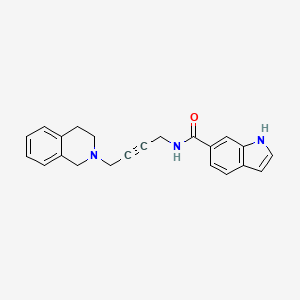
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders. This molecule has been extensively studied for its potential therapeutic benefits in a range of neurological and psychiatric conditions, including depression, anxiety, and addiction.
科学研究应用
Neurodegenerative Disease Research
The tetrahydroisoquinoline scaffold is a key feature in many compounds that exhibit activity against neurodegenerative diseases. This compound could potentially be used in the development of new therapeutic agents for diseases like Parkinson’s and Alzheimer’s due to its ability to interact with various neurotransmitter systems .
Antimicrobial Agent Development
Isoquinoline derivatives have been shown to possess antimicrobial properties. The compound’s structure could be modified to enhance its activity against a range of pathogenic bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Cancer Therapeutics
The indole moiety present in the compound is often associated with antitumor activity. Research into the compound’s effect on cancer cell lines could lead to the discovery of novel mechanisms of action and the development of new cancer therapeutics .
Pain Management
Compounds containing the tetrahydroisoquinoline structure have been explored for their analgesic properties. This compound could be studied for its potential use in pain management, particularly in chronic pain conditions .
Addiction Treatment
The structural similarity of tetrahydroisoquinoline to endogenous compounds involved in addiction pathways suggests that this compound could be useful in the study of addiction and potentially in the development of treatments for substance abuse disorders .
Cardiovascular Research
Given the diverse biological activities of isoquinoline derivatives, this compound could be investigated for its effects on cardiovascular health, including the potential to act as a vasodilator or to influence heart rate and blood pressure .
Metabolic Disorder Studies
The compound’s interaction with various enzyme systems could make it a valuable tool in studying metabolic disorders. It might be used to explore the pathways involved in diseases like diabetes and obesity .
Chemical Biology Probes
Due to its unique structure, the compound could serve as a chemical probe to study biological processes. It could help elucidate the function of proteins, receptors, and enzymes within cells .
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(19-8-7-18-9-12-23-21(18)15-19)24-11-3-4-13-25-14-10-17-5-1-2-6-20(17)16-25/h1-2,5-9,12,15,23H,10-11,13-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGCDSFUVQJHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)

![4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2901150.png)
![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)
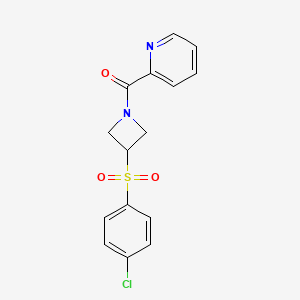
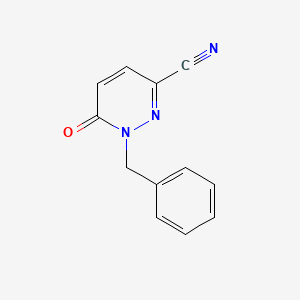

![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)

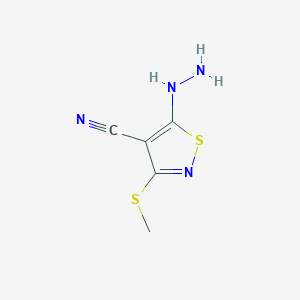
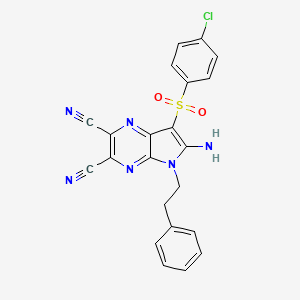
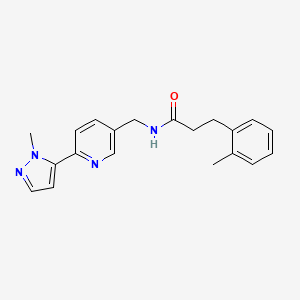
![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)